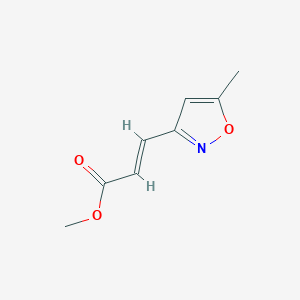
Naringinase
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naringinase is a debittering enzyme used in the commercial production of citrus juices . It breaks down the compound naringin, which gives citrus juices their bitter taste . This compound is a multienzyme complex possessing alpha-L-rhamnosidase and beta glucosidase active centers .
Synthesis Analysis
The synthesis of this compound starts with phenylalanine via the phenylpropanoid pathway, an end product of the shikimate pathway . The first step involves phenylalanine ammonia-lyase (PAL) catalyzing phenylalanine into cinnamic acid .Molecular Structure Analysis
This compound is a hydrolytic enzymatic complex that expresses α-L-rhamnosidase (E.C. 3.2.1.40) and β-D-glucosidase (E.C. 3.2.1.21) activities . It is widely distributed in nature and has been reported in plants, yeasts, fungi, and bacteria .Chemical Reactions Analysis
This compound acts on α-L-rhamnosidase and β-D-glucosidase . Many natural glycosides, including naringin, rutin, quercitrin, hesperidin, diosgene, and ter-phenyl glycosides, containing terminal α-rhamnose and β-glucose can act as substrates of this compound .Physical And Chemical Properties Analysis
This compound is commercially attractive due to its potential usefulness in pharmaceutical and food industries . It is of particular interest in the biotransformation of steroids, antibiotics, and mainly on glycosides hydrolysis .Aplicaciones Científicas De Investigación
Enzymatic Properties and Industrial Applications
Naringinase, an enzyme complex with α-l-rhamnosidase and β-d-glucosidase activities, is significant in the pharmaceutical and food industries, particularly for the biotransformation of steroids, antibiotics, and glycosides hydrolysis. It plays a crucial role in the debittering of citrus juices and has applications in the wine industry. This compound acts on various natural glycosides, including naringin, rutin, quercitrin, and others. Its sources, production, activity, biochemical properties, and substrate specificity are well-documented, indicating the need for further studies in certain areas (Ribeiro, 2011).
Immobilization Techniques and Stability
The immobilization of this compound enhances its stability and efficiency. Studies have explored immobilizing this compound on various carriers, such as magnetic polysaccharide carriers and chitosan microspheres, which improve the enzyme's stability in different environments. These immobilized forms of this compound retain high activity over multiple uses, showing promise for debittering grapefruit juice and other applications (Bodakowska-Boczniewicz & Garncarek, 2020); (Bodakowska-Boczniewicz & Garncarek, 2019).
Optimization of Production and Characterization
The production of this compound via fermentation and its purification methods are well established. Characterization of the enzyme, including its kinetic constants, temperature, and pH profiles, provides valuable insights for its application in industrial processes. Research has also focused on optimizing conditions for enzyme production and characterizing different strains of microorganisms for effective this compound production (Puri & Banerjee, 2000); (Shanmugaprakash et al., 2015).
Biotechnological Advances and Future Prospects
Recent advancements include the cloning and expression of α-L-rhamnosidase in Escherichia coli, offering a cost-effective source of this compound for industrial use. The systematic review of preparation methods, enzymatic properties, and applications of this compound in the industry highlights its significant research value and potential for further exploration (Pan Si-yi, 2009).
Applications in Juice and Wine Industries
This compound has valuable applications in food technology, particularly in debittering citrus fruit juices and enhancing wine and juice aroma by releasing aromatic compounds from natural glycoside precursors. Its effectiveness in these applications underlines its importance in the food industry (Bodakowska-Boczniewicz & Garncarek, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of green and sustainable emergent technologies for naringin extraction from citrus waste and/or its production or its derivatives will find broader applications in food and pharmaceutical industries . This provides new directions for the development of citrus fruit transformation industries .
Propiedades
Número CAS |
9068-31-9 |
|---|---|
Fórmula molecular |
NULL |
Peso molecular |
0 |
Sinónimos |
NARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



